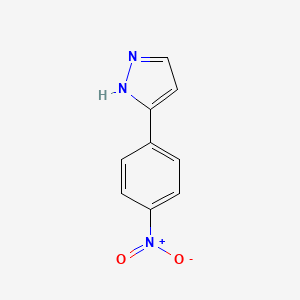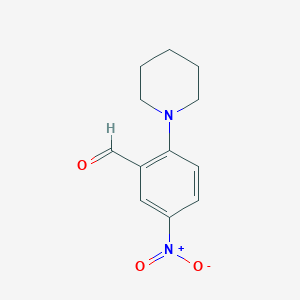
2,4-Dinitro-1-(trifluorometoxibenceno)
Descripción general
Descripción
2,4-Dinitro-1-(trifluoromethoxy)benzene is an organic compound known for its unique chemical structure and properties. It contains a trifluoromethoxy group attached to a benzene ring, which is further substituted with two nitro groups at the 2 and 4 positions.
Aplicaciones Científicas De Investigación
2,4-Dinitro-1-(trifluoromethoxy)benzene has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The trifluoromethoxy group imparts unique properties to pharmaceutical compounds, enhancing their bioavailability and metabolic stability.
Agrochemicals: It is used in the development of new agrochemical products due to its ability to modify the activity of active ingredients.
Material Science: The compound is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
Target of Action
It’s known that this compound is used as a source of trifluoromethoxide anion in organic synthesis .
Mode of Action
2,4-Dinitro-1-(trifluoromethoxy)benzene acts as a source of trifluoromethoxide anion in the trifluoromethoxylation of arynes . The trifluoromethoxy group is an emerging fluorinated group that shows interesting properties for pharmaceutical and agrochemical applications .
Biochemical Pathways
The introduction of the trifluoromethoxy group into molecules can significantly alter their biochemical properties and interactions .
Pharmacokinetics
The compound’s molecular weight is 25210 , which may influence its pharmacokinetic properties.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dinitro-1-(trifluoromethoxy)benzene. For example, variations in temperature and concentration can affect the yield of trifluoromethoxylation of arynes . Additionally, the compound has a boiling point of 273-274 °C and a density of 1.623 g/mL at 25 °C , which may influence its stability and reactivity under different environmental conditions.
Análisis Bioquímico
Biochemical Properties
2,4-Dinitro-1-(trifluoromethoxy)benzene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes due to its nitro groups, which can act as electron-withdrawing groups, thereby affecting the enzyme’s active site. Additionally, the trifluoromethoxy group can influence the compound’s hydrophobic interactions with proteins, altering their function and stability .
Cellular Effects
The effects of 2,4-Dinitro-1-(trifluoromethoxy)benzene on cells are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s nitro groups can induce oxidative stress in cells, leading to the activation of stress response pathways. This can result in changes in gene expression, particularly those genes involved in detoxification and repair mechanisms. Moreover, the compound can disrupt cellular metabolism by inhibiting key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2,4-Dinitro-1-(trifluoromethoxy)benzene exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to their inhibition. The nitro groups can form covalent bonds with nucleophilic residues in proteins, such as cysteine and lysine, leading to enzyme inactivation. Additionally, the compound can induce conformational changes in proteins, affecting their function. These interactions can lead to changes in cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4-Dinitro-1-(trifluoromethoxy)benzene can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme conditions such as high temperatures or strong acidic or basic environments. Long-term exposure to the compound can lead to cumulative effects on cellular function, including persistent oxidative stress and chronic inhibition of metabolic enzymes .
Dosage Effects in Animal Models
The effects of 2,4-Dinitro-1-(trifluoromethoxy)benzene vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient enzyme inhibition. At higher doses, it can lead to significant toxicity, including severe oxidative damage, disruption of cellular metabolism, and even cell death. The compound’s toxic effects are dose-dependent, with a clear threshold beyond which adverse effects become pronounced .
Metabolic Pathways
2,4-Dinitro-1-(trifluoromethoxy)benzene is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which can lead to the formation of reactive intermediates. These intermediates can further react with cellular macromolecules, leading to oxidative stress and cellular damage. The compound can also affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to altered levels of metabolites .
Transport and Distribution
Within cells and tissues, 2,4-Dinitro-1-(trifluoromethoxy)benzene is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s hydrophobic nature allows it to accumulate in lipid-rich regions of cells, such as membranes and lipid droplets. This localization can influence its activity and toxicity .
Subcellular Localization
The subcellular localization of 2,4-Dinitro-1-(trifluoromethoxy)benzene is crucial for its activity. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can induce oxidative stress and disrupt mitochondrial function. Alternatively, it can accumulate in the endoplasmic reticulum, affecting protein folding and secretion .
Métodos De Preparación
One common method is the trifluoromethoxylation of arynes using 2,4-Dinitro-1-(trifluoromethoxy)benzene as a source of the trifluoromethoxide anion . This process is advantageous because it is safe, commercially available, and cost-effective. The reaction conditions often involve the use of nucleophilic substitution or metal-catalyzed reactions .
Análisis De Reacciones Químicas
2,4-Dinitro-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Comparación Con Compuestos Similares
2,4-Dinitro-1-(trifluoromethoxy)benzene can be compared with other similar compounds such as:
2,4-Dinitroanisole: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
2,4-Dinitrophenol: Contains hydroxyl group instead of trifluoromethoxy.
2,4-Dinitro-1-(methoxymethoxy)benzene: Contains a methoxymethoxy group instead of trifluoromethoxy.
The uniqueness of 2,4-Dinitro-1-(trifluoromethoxy)benzene lies in the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties, making it valuable in various applications .
Propiedades
IUPAC Name |
2,4-dinitro-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O5/c8-7(9,10)17-6-2-1-4(11(13)14)3-5(6)12(15)16/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUUZCUXYXNPFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371862 | |
| Record name | 2,4-Dinitro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
655-07-2 | |
| Record name | 2,4-Dinitro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dinitro(trifluoromethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the advantages of using DNTFB as a trifluoromethoxide anion source for trifluoromethoxylation reactions?
A1: The research highlights several benefits of using DNTFB for introducing the trifluoromethoxy (-OCF3) group onto aromatic rings:
- Availability & Cost: DNTFB is commercially available and relatively inexpensive compared to other trifluoromethoxylating reagents. []
- Safety & Handling: The paper emphasizes that DNTFB is easier and safer to handle than some alternative reagents. []
- Efficiency: DNTFB acts as a direct source of the trifluoromethoxide anion, streamlining the reaction and potentially leading to higher yields. []
Q2: What is the role of arynes in the reactions involving DNTFB?
A2: Arynes are highly reactive intermediates generated from aromatic compounds. In the context of this research, arynes act as the reaction partner for the trifluoromethoxide anion (generated from DNTFB). The aryne's high reactivity allows for the efficient introduction of the -OCF3 group onto the aromatic ring. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(Dimethylamino)ethenyl]-4-(2-fluorophenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B1301700.png)


![2-[2-(Dimethylamino)ethenyl]-4-(trifluoromethyl)-1,3-thiazole-5-carbonitrile](/img/structure/B1301715.png)










